[4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone is a complex organic compound characterized by the presence of an indole ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole ring can be synthesized through Fischer indole synthesis, while the piperazine ring is often prepared via cyclization reactions involving ethylenediamine derivatives. The final step involves the coupling of the indole and piperazine intermediates with a 3-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indole and piperazine rings are common motifs in bioactive molecules, making this compound a valuable scaffold for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The piperazine ring can enhance the compound’s solubility and bioavailability, while the nitrophenyl group can participate in electron transfer reactions, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone: Similar structure but with the nitro group in the para position.
[4-(1H-indol-4-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: Similar structure but with the nitro group in the ortho position.
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the indole, piperazine, and nitrophenyl groups in [4-(1H-indol-4-yl)piperazino](3-nitrophenyl)methanone provides a distinct set of chemical and biological properties. The meta position of the nitro group can influence the compound’s electronic distribution and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-3-1-4-15(13-14)23(25)26)22-11-9-21(10-12-22)18-6-2-5-17-16(18)7-8-20-17/h1-8,13,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGGPDYXKXEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.